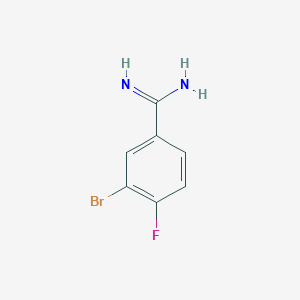

3-Bromo-4-fluorobenzimidamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-fluorobenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFN2/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,(H3,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYYYJGDZDDWEGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=N)N)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40696022 | |

| Record name | 3-Bromo-4-fluorobenzene-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929960-29-2 | |

| Record name | 3-Bromo-4-fluorobenzene-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo 4 Fluorobenzimidamide and Analogous Architectures

Precursor Synthesis Routes to Substituted Benzonitriles

The primary route to the essential precursor, 3-bromo-4-fluorobenzonitrile (B1266296), begins with a commercially available starting material, 4-fluorobenzaldehyde. The process involves introducing a bromine atom at a specific position on the aromatic ring, followed by the chemical conversion of the aldehyde functional group into a nitrile.

The fluorine atom on the aromatic ring is an ortho-, para-directing group in electrophilic aromatic substitution reactions. This directing effect is leveraged to selectively install a bromine atom adjacent to the fluorine, yielding the desired 3-bromo-4-fluoro substitution pattern.

The introduction of a bromine atom onto the 4-fluorobenzaldehyde scaffold is a classic example of electrophilic aromatic bromination. Due to the electronic properties of the fluorine and aldehyde substituents, the bromine atom is directed to the position ortho to the fluorine and meta to the aldehyde group. To achieve high selectivity and yield, this reaction typically requires a Lewis acid catalyst to polarize the bromine molecule, making it a more potent electrophile. google.com

Another synthetic approach avoids the use of elemental bromine and traditional catalysts. This method involves dissolving 4-fluorobenzaldehyde in dichloromethane and mixing it with an aqueous solution of sodium bromide and hydrochloric acid. An aqueous solution of sodium hypochlorite is then added dropwise, which generates the brominating agent in situ. This process is reported to have a yield of 91.9% with a purity of 99.4%. google.com

| Method | Reagents | Catalyst/Conditions | Yield | Purity | Source |

|---|---|---|---|---|---|

| Catalytic Bromination | 4-fluorobenzaldehyde, Bromine | Zinc bromide, Oleum, Iodine | >90% | ~95% | google.com |

| In Situ Generation | 4-fluorobenzaldehyde, Sodium bromide, Sodium hypochlorite | Dichloromethane, Hydrochloric acid, Ultrasonic waves | 91.9% | 99.4% | google.com |

Once 3-bromo-4-fluorobenzaldehyde (B1265969) is obtained, the next critical step is the conversion of the aldehyde group (-CHO) into a nitrile group (-C≡N). A common and effective strategy for this transformation is a two-step, one-pot process involving the formation of an aldoxime intermediate, which is then dehydrated to yield the nitrile.

The aldehyde is first reacted with hydroxylamine (B1172632) hydrochloride to form the corresponding 3-bromo-4-fluorobenzaldoxime. scribd.com This intermediate is then subjected to dehydration. Various reagents can effect this dehydration, including diphosphorus pentoxide (P₂O₅). google.com The reaction typically involves heating the oxime with the dehydrating agent. google.com Alternative methods for converting aldehydes to nitriles include the Schmidt reaction using azidotrimethylsilane (TMSN₃) in the presence of a catalyst like triflic acid. mdpi.com This protocol is known to tolerate a wide array of functional groups on aromatic aldehydes, providing the corresponding nitriles in good to high yields. mdpi.com

| Method | Key Reagents | General Applicability | Source |

|---|---|---|---|

| Oxime Dehydration | Hydroxylamine, Diphosphorus pentoxide (P₂O₅) | Widely used for aromatic aldehydes | scribd.comgoogle.com |

| Schmidt Reaction | Azidotrimethylsilane (TMSN₃), Triflic acid (TfOH) | Tolerates diverse functional groups, good to high yields | mdpi.com |

While the primary synthesis of 3-bromo-4-fluorobenzonitrile starts with a fluorinated precursor, alternative routes could theoretically involve the introduction of fluorine onto a pre-existing brominated aromatic ring. Such methods, often involving nucleophilic aromatic substitution (SNAr), are generally less common for this specific target molecule due to the stringent conditions required and potential challenges with regioselectivity. The synthesis typically proceeds more efficiently by incorporating the fluorine atom at an earlier stage.

Bromination of Activated Fluorinated Aromatic Substrates

Direct Formation of the Benzimidamide Functional Group

The final stage in the synthesis of 3-Bromo-4-fluorobenzimidamide involves the transformation of the nitrile group of 3-bromo-4-fluorobenzonitrile into the desired imidamide functionality.

The conversion of a nitrile to a benzimidamide is a well-established transformation known as amidination. A classic method to achieve this is the Pinner reaction. In this reaction, the nitrile (3-bromo-4-fluorobenzonitrile) is treated with an alcohol, such as ethanol (B145695), in the presence of a strong acid like hydrogen chloride (HCl). This forms an intermediate imidate salt (an ethyl imidate hydrochloride in this case). google.com This isolated salt is then reacted with ammonia (B1221849) under basic conditions to displace the alkoxy group and form the final benzimidamide product. google.com The reaction requires careful control of anhydrous conditions for the first step to prevent hydrolysis of the nitrile or the imidate intermediate back to an amide or carboxylic acid.

Modern variations of amidination may employ different catalysts and reaction conditions to improve yields and simplify procedures, but the fundamental principle of activating the nitrile towards nucleophilic attack by an ammonia source remains central to the synthesis.

Catalyzed Amidination of Aryl Nitriles (e.g., from 3-bromo-4-fluorobenzonitrile)

Optimization of Reaction Conditions and Solvent Systems

The success of the LiHMDS-mediated synthesis of benzimidamides is highly dependent on the careful control of reaction parameters. Optimization is crucial to maximize yield and purity while minimizing side reactions.

Key parameters for optimization include:

Solvent: Anhydrous aprotic solvents are essential to prevent the premature quenching of the highly basic LiHMDS reagent. Tetrahydrofuran (THF) is a commonly employed solvent as it effectively solvates the lithium cation and is generally inert under the reaction conditions. nih.gov Other solvents like dimethoxyethane (DME) can also be utilized. rsc.org The choice of solvent can influence the aggregation state and reactivity of LiHMDS, thereby affecting reaction rates and selectivity.

Temperature: These reactions are typically initiated at low temperatures (e.g., 0 °C or -78 °C) to control the initial exothermic addition of the organometallic reagent and to prevent unwanted side reactions. The reaction may then be allowed to warm to room temperature or gently heated to ensure completion.

Stoichiometry: The molar ratio of LiHMDS to the aryl nitrile is a critical factor. A slight excess of the nitrile is sometimes used to ensure the complete consumption of the valuable LiHMDS reagent.

Workup Procedure: The final hydrolysis step must be carefully controlled. The addition of an acid, such as HCl in an anhydrous solvent (e.g., diethyl ether or dioxane), is standard for isolating the product as a stable hydrochloride salt, which often aids in purification by crystallization.

| Parameter | Condition/Reagent | Rationale and Impact on Reaction |

|---|---|---|

| Solvent | Tetrahydrofuran (THF), Diethyl Ether, Toluene, Dimethoxyethane (DME) | Must be anhydrous and aprotic. Influences solubility of reagents and stability of intermediates. THF is common for solvating lithium species. nih.govrsc.org |

| Temperature | -78 °C to Room Temperature or reflux | Low initial temperature controls the exothermic reaction. Subsequent warming or heating drives the reaction to completion. Optimal temperature depends on substrate reactivity. |

| Reagent Stoichiometry | 1.0 to 1.5 equivalents of LiHMDS per equivalent of nitrile | Ensures complete conversion of the starting nitrile. Excess LiHMDS can lead to side reactions or complicate purification. |

| Workup | Anhydrous HCl in ether or dioxane | Protonates the intermediate to form the final product and removes silyl groups. Isolation as the hydrochloride salt often facilitates purification. nih.gov |

Pinner Reaction and Subsequent Ammonia Treatment

The Pinner reaction is a classic and widely used two-step method for the synthesis of amidines from nitriles. d-nb.infowikipedia.org The process involves the acid-catalyzed reaction of a nitrile with an alcohol to form an intermediate imidate salt, known as a Pinner salt, which is subsequently treated with ammonia to yield the desired amidine. wikipedia.orgnih.govorganic-chemistry.org

Formation of Intermediate Imidates from Aryl Nitriles

The first step of the Pinner reaction is the conversion of an aryl nitrile, such as 3-bromo-4-fluorobenzonitrile, into an alkyl imidate hydrochloride. This is typically achieved by treating the nitrile with an anhydrous alcohol in the presence of dry hydrogen chloride (HCl) gas. organic-chemistry.org

The mechanism proceeds as follows:

Protonation of the Nitrile: The nitrogen atom of the nitrile is protonated by the strong acid (HCl), which significantly increases the electrophilicity of the nitrile carbon.

Nucleophilic Attack by Alcohol: The alcohol acts as a nucleophile, attacking the activated nitrile carbon.

Formation of the Pinner Salt: A subsequent proton transfer results in the formation of the stable alkyl imidate hydrochloride salt, which often precipitates from the reaction mixture.

The reaction must be conducted under strictly anhydrous conditions, as the presence of water can lead to the hydrolysis of the intermediate imidate to form an ester or the starting nitrile to an amide. d-nb.info Modern variations of this reaction sometimes employ Lewis acids in place of gaseous HCl to promote the reaction under milder conditions. d-nb.infonih.gov

| Parameter | Condition/Reagent | Purpose |

|---|---|---|

| Acid Catalyst | Anhydrous Hydrogen Chloride (gas) or Lewis Acids (e.g., TMSOTf, AlBr₃) | Activates the nitrile group for nucleophilic attack. d-nb.infonih.gov |

| Alcohol | Anhydrous Ethanol or Methanol | Acts as the nucleophile to form the corresponding ethyl or methyl imidate. |

| Solvent | Anhydrous Diethyl Ether, Chloroform, or the alcohol reactant itself | Provides a non-aqueous medium to prevent hydrolysis. |

| Temperature | Low temperatures (e.g., 0 °C) | Controls the reaction rate and prevents the thermal decomposition of the unstable imidate salt. wikipedia.org |

Condensation with Ammonia or Amine Equivalents

In the second step, the isolated Pinner salt (e.g., ethyl 3-bromo-4-fluorobenzimidate hydrochloride) is treated with ammonia or an equivalent amine source to form the final benzimidamide. This reaction is a nucleophilic substitution at the imine carbon.

The process generally involves dissolving or suspending the imidate salt in a suitable solvent, often an alcohol like ethanol, and then introducing ammonia. The ammonia displaces the alkoxy group (-OR) from the imidate to form the more stable amidine. The reaction is typically driven to completion by using an excess of ammonia, which can be bubbled through the solution as a gas or added as a solution in an alcohol. The final product, this compound, is often isolated as its hydrochloride salt.

Indirect Synthetic Pathways to Benzimidamide Frameworks

Beyond the direct conversion of nitriles, benzimidamide frameworks can be accessed through the chemical modification of other related functional groups. These indirect pathways provide alternative routes when the starting nitrile is unavailable or when direct methods prove inefficient.

Modifications of Related Aryl Amides or Amidoximes (e.g., 3-Bromo-4-fluorobenzamidoxime)

One of the primary indirect routes to benzimidamides is through the reduction of a corresponding benzamidoxime. This multi-step synthesis begins with the same aryl nitrile precursor. d-nb.info

The synthetic sequence is as follows:

Formation of the Amidoxime: The starting nitrile, 3-bromo-4-fluorobenzonitrile, is reacted with hydroxylamine (NH₂OH). This reaction involves the addition of hydroxylamine across the carbon-nitrogen triple bond to form 3-Bromo-4-fluorobenzamidoxime.

Reduction of the Amidoxime: The N-hydroxy group of the amidoxime is then removed via reduction to yield the final amidine. Catalytic hydrogenolysis is a common method for this transformation. The amidoxime is subjected to hydrogenation using a catalyst such as Palladium on carbon (Pd/C) in a suitable solvent. This step cleaves the N-O bond, replacing it with an N-H bond to afford this compound.

While this method involves more steps than direct nitrile conversion, it offers an alternative when direct routes are problematic. Another potential, though less direct, pathway starts from the corresponding aryl amide, 3-bromo-4-fluorobenzamide. The amide would first need to be dehydrated to the nitrile using a dehydrating agent (e.g., thionyl chloride, phosphorus pentoxide), which could then be converted to the amidine via the methods described previously.

Transformation of Benzoic Acid Derivatives to Imidamides

The conversion of benzoic acid derivatives into benzimidamides is not typically a direct, one-pot reaction. A common and effective strategy involves a sequential transformation:

Formation of a Benzoic Acid Amide: The synthesis often commences with the conversion of a more reactive benzoic acid derivative, such as an acyl halide, into the corresponding amide. For instance, 3-bromo-4-fluorobenzoyl fluoride (B91410) can be reacted with an aqueous ammonia solution. This exothermic reaction proceeds efficiently, yielding crystalline 3-bromo-4-fluorobenzoic acid amide in high purity after filtration and washing.

Dehydration to Benzonitrile: The next crucial step is the dehydration of the newly formed benzamide (B126) to yield the corresponding benzonitrile. This transformation can be achieved using various dehydrating agents. The resulting 3-bromo-4-fluorobenzonitrile is a key intermediate for the final step.

Pinner Reaction for Imidamide Formation: The final step to obtain the benzimidamide is the Pinner reaction. This classic reaction involves treating the benzonitrile with an alcohol in the presence of a strong acid, typically anhydrous hydrogen chloride, to form an intermediate imino ester hydrochloride (a Pinner salt). Subsequent treatment of this salt with ammonia or an amine leads to the desired benzimidamide. While the classical Pinner reaction is effective, it often requires harsh conditions.

A plausible synthetic pathway is outlined below:

Scheme 1: Synthesis of this compound from a Benzoic Acid Derivative

Detailed experimental conditions for each step are crucial for successful synthesis. For example, the formation of 3-bromo-4-fluorobenzoic acid amide from the corresponding benzoyl fluoride has been reported to proceed with high yield when the temperature of the exothermic reaction is maintained between 40-50°C.

Green Chemistry Considerations in Benzimidamide Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govmdpi.com In the context of synthesizing this compound and its analogs, several aspects can be considered to align with these principles.

Conventional methods for the synthesis of benzimidazoles, which share structural similarities with benzimidamides, often require prolonged heating, complex apparatus, and can lead to pollution. mdpi.com Greener alternatives focus on milder reaction conditions, the use of less hazardous solvents, and the development of catalytic methods.

Solvent Selection: A significant consideration in green chemistry is the choice of solvent. Many traditional organic syntheses employ volatile and often toxic solvents. Research into greener alternatives has identified several promising options. Deep eutectic solvents (DES), for instance, are gaining attention as environmentally friendly reaction media. rsc.org These solvents are often biodegradable, have low toxicity, and can be prepared from readily available and inexpensive components. Another emerging green solvent is 4-formylomorpholine, which is being explored as a safer alternative to commonly used solvents like dimethylformamide (DMF).

Catalysis: The use of catalysts is a cornerstone of green chemistry as it can lead to more efficient reactions with less waste. While the Pinner reaction traditionally uses stoichiometric amounts of strong acid, research into catalytic methods for the synthesis of amidines from nitriles is an active area. The development of catalysts that can facilitate this transformation under milder conditions would represent a significant green advancement.

Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. A higher atom economy signifies a more sustainable process with less waste generation. The multi-step synthesis of this compound from a benzoic acid derivative involves several transformations, each with its own atom economy.

To illustrate this, a simplified atom economy calculation for the final step of the Pinner reaction (conversion of the imino ester to the imidamide) can be considered.

| Reactant 1 (Imino Ester Intermediate) | Reactant 2 (Ammonia) | Desired Product (this compound) | Byproduct (Alcohol) | % Atom Economy |

| C8H7BrFNO | NH3 | C7H5BrFN2 | CH3OH | (MW of Product / (MW of Reactant 1 + MW of Reactant 2)) * 100 |

Note: The molecular weights (MW) would need to be calculated for the specific imino ester intermediate and alcohol used.

By analyzing the atom economy of each step in the synthetic route, researchers can identify areas for improvement and explore alternative pathways that maximize the incorporation of reactant atoms into the final product. For example, direct catalytic conversion of the benzoic acid derivative to the benzimidamide, if developed, would likely have a much higher atom economy than the multi-step process.

Below is a comparative table highlighting the differences between traditional and greener approaches to the synthesis of analogous architectures.

| Feature | Traditional Synthesis | Greener Alternative |

| Solvents | Often volatile and hazardous organic solvents (e.g., benzene (B151609), chloroform) | Deep eutectic solvents (DES), 4-formylomorpholine, water, or solvent-free conditions |

| Catalysts | Stoichiometric strong acids (e.g., anhydrous HCl) | Heterogeneous catalysts, biocatalysts, or milder Lewis acids |

| Reaction Conditions | High temperatures, prolonged reaction times | Microwave irradiation, ultrasound, milder temperatures |

| Waste Generation | Significant amounts of byproducts and solvent waste | Reduced waste through higher atom economy and recyclable catalysts/solvents |

By embracing these green chemistry principles, the synthesis of this compound and other valuable chemical compounds can be made more sustainable and environmentally responsible.

Chemical Reactivity and Transformation Pathways of 3 Bromo 4 Fluorobenzimidamide

Reactivity of the Benzimidamide Moiety

The benzimidamide functional group, characterized by a carbon atom double-bonded to one nitrogen and single-bonded to another, is a versatile chemical entity. Its reactivity is a composite of the chemical properties of both imines and amines, rendering it susceptible to a range of chemical transformations.

Role as a Nucleophilic and Electrophilic Synthon

The benzimidamide moiety in 3-Bromo-4-fluorobenzimidamide can act as both a nucleophile and an electrophile. The lone pairs of electrons on the nitrogen atoms confer nucleophilic character, making them susceptible to attack by electrophiles such as alkyl halides and acylating agents. Conversely, the carbon atom of the imidamide group is electrophilic and can be attacked by strong nucleophiles. This dual reactivity allows this compound to serve as a versatile building block in the synthesis of more complex molecules.

Tautomerism and Isomerization Dynamics within Imidamide Structures

Similar to other N-unsubstituted benzimidazoles and related heterocyclic systems, this compound is expected to exhibit prototropic tautomerism. acs.orgnih.govnih.govnih.govmit.edu This phenomenon involves the migration of a proton between the two nitrogen atoms of the imidamide group, leading to a dynamic equilibrium between two or more tautomeric forms. This equilibrium can be influenced by factors such as the solvent, temperature, and pH. The interconversion between tautomers is often rapid, resulting in an averaged signal in NMR spectroscopy under typical conditions. The presence of different tautomers can influence the molecule's reactivity and its interactions with biological targets.

Reactions with Electrophiles and Nucleophiles

The nucleophilic nitrogen atoms of the benzimidamide moiety can react with a variety of electrophiles. For instance, alkylation can occur at either nitrogen atom, leading to N-substituted derivatives. Acylation with acid chlorides or anhydrides would yield N-acylated products.

The electrophilic carbon of the imidamide group can undergo attack by strong nucleophiles. For example, hydrolysis under acidic or basic conditions would lead to the corresponding benzamide (B126) and ammonia (B1221849) or an amine.

Reactivity of the Aromatic Halogen Substituents (Bromine and Fluorine)

The bromine and fluorine atoms attached to the aromatic ring of this compound are key sites for synthetic modification, primarily through palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is significantly more reactive than the carbon-fluorine bond in these transformations, allowing for selective functionalization at the bromine-substituted position.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, the bromine atom serves as a versatile handle for the introduction of a wide array of substituents.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. acs.orgnih.govnih.gov this compound can react with various boronic acids or their esters in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the position of the bromine atom.

| Coupling Partner | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 3-Phenyl-4-fluorobenzimidamide |

| 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 3-(4-Methylphenyl)-4-fluorobenzimidamide |

| 2-Thiopheneboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | THF/Water | 3-(2-Thienyl)-4-fluorobenzimidamide |

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. organic-chemistry.orgacs.orgchinesechemsoc.org this compound can be coupled with various alkenes, such as acrylates, styrenes, and other vinyl compounds, to introduce a vinyl or substituted vinyl group.

| Alkene | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|

| Styrene | Pd(OAc)₂ | Et₃N | DMF | 3-((E)-2-Phenylvinyl)-4-fluorobenzimidamide |

| Methyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | (E)-Methyl 3-(3-carbamimidoyl-2-fluorophenyl)acrylate |

| Cyclohexene | Pd(dba)₂/P(o-tol)₃ | NaOAc | DMA | 3-(Cyclohex-1-en-1-yl)-4-fluorobenzimidamide |

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organohalide. organic-chemistry.orgscite.ai The reaction of this compound with organozinc reagents provides a versatile method for the formation of carbon-carbon bonds with a high degree of functional group tolerance.

| Organozinc Reagent | Catalyst | Solvent | Product |

|---|---|---|---|

| Phenylzinc chloride | Pd(PPh₃)₄ | THF | 3-Phenyl-4-fluorobenzimidamide |

| Methylzinc bromide | Pd(dppf)Cl₂ | Dioxane | 3-Methyl-4-fluorobenzimidamide |

| Vinylzinc chloride | Pd(OAc)₂/XPhos | THF | 3-Vinyl-4-fluorobenzimidamide |

Sonogashira Coupling: The Sonogashira coupling is a reaction of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orgucsb.edu This reaction allows for the introduction of an alkynyl group onto the aromatic ring of this compound.

| Alkyne | Catalyst | Co-catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 3-(Phenylethynyl)-4-fluorobenzimidamide |

| Trimethylsilylacetylene | Pd(OAc)₂/PPh₃ | CuI | i-Pr₂NH | DMF | 3-((Trimethylsilyl)ethynyl)-4-fluorobenzimidamide |

| 1-Hexyne | Pd(dppf)Cl₂ | CuI | Piperidine | Toluene | 3-(Hex-1-yn-1-yl)-4-fluorobenzimidamide |

Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura, Heck, Negishi, Sonogashira Coupling)

Selective Reactivity of Bromine over Fluorine

In the context of transition metal-catalyzed cross-coupling reactions, the carbon-bromine bond in this compound is significantly more reactive than the carbon-fluorine bond. This chemoselectivity is a cornerstone of its synthetic application, allowing for precise modification at the C3 position while preserving the fluorine substituent for subsequent reactions.

The difference in reactivity stems from the disparity in bond dissociation energies (BDE) and the mechanism of the key catalytic step: oxidative addition. The C-Br bond (approx. 72 kcal/mol) is substantially weaker than the robust C-F bond (approx. 115 kcal/mol). Consequently, a low-valent palladium(0) catalyst can readily insert into the C-Br bond under relatively mild conditions. In contrast, the oxidative addition into a C-F bond is kinetically and thermodynamically less favorable, typically requiring highly specialized catalysts, ligands, and more forceful reaction conditions. This inherent difference allows for the selective functionalization of the bromine position.

Table 1: Relative Reactivity of Aryl Halides in Palladium-Catalyzed Cross-Coupling

| Aryl Halide (Ar-X) | Relative Rate of Oxidative Addition | Typical Reaction Conditions |

|---|---|---|

| Ar-I | >100 | Mild (often room temperature) |

| Ar-Br | 1 | Moderate (e.g., 80-110 °C) |

| Ar-Cl | 0.01 | Forcing (high temperatures, specialized ligands) |

Ligand and Catalyst Optimization for Specific Transformations

The success of selectively targeting the C-Br bond in this compound hinges on the rational selection of a palladium catalyst and an appropriate stabilizing ligand. The ligand plays a critical role in modulating the electronic properties and steric environment of the palladium center, which in turn influences the efficiency of the catalytic cycle. semanticscholar.org

Palladium sources such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are commonly used as pre-catalysts. These are reduced in situ to the active Pd(0) species. The choice of ligand is crucial for stabilizing this active catalyst and facilitating both the oxidative addition and the final reductive elimination steps. chemeurope.com

For transformations like the Buchwald-Hartwig amination, electron-rich, sterically hindered phosphine (B1218219) ligands are often employed. These ligands promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is highly reactive in oxidative addition. The steric bulk also facilitates the reductive elimination step to release the final product.

Table 2: Common Catalyst and Ligand Systems for C-Br Bond Functionalization

| Ligand Type | Example Ligands | Palladium Source | Typical Application |

|---|---|---|---|

| Biaryl Phosphines | XPhos, SPhos, RuPhos | Pd₂(dba)₃, Pd(OAc)₂ | Buchwald-Hartwig, Suzuki Coupling |

| Ferrocenyl Phosphines | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | PdCl₂(dppf) | Suzuki, Negishi Coupling |

Carbon-Nitrogen Bond Formation (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a common linkage in pharmaceuticals. wikipedia.org This reaction is ideally suited for the selective functionalization of this compound at the bromine-substituted position. acsgcipr.org

The reaction involves the coupling of an aryl halide with a primary or secondary amine in the presence of a palladium catalyst and a base. chemeurope.com The catalytic cycle begins with the oxidative addition of the C-Br bond of this compound to a Pd(0) complex. Following this, the amine coordinates to the resulting Pd(II) complex. A strong base is then used to deprotonate the coordinated amine, forming a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue. chemeurope.comwikipedia.org The use of a non-nucleophilic strong base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide, is essential for the deprotonation step. chemeurope.com

Table 3: Representative Conditions for Buchwald-Hartwig Amination

| Parameter | Condition |

|---|---|

| Substrate | This compound |

| Coupling Partner | Primary or Secondary Amine |

| Catalyst | Pd₂(dba)₃ (1-5 mol%) |

| Ligand | XPhos (2-10 mol%) |

| Base | NaOt-Bu, Cs₂CO₃, or K₃PO₄ |

| Solvent | Toluene, Dioxane, or THF |

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Fluorinated Aromatic Ring

While the C-Br bond is preferentially targeted in cross-coupling, the C-F bond can be selectively functionalized through an alternative pathway: Nucleophilic Aromatic Substitution (SNAr). masterorganicchemistry.com This reaction involves the displacement of the fluoride (B91410) ion by a potent nucleophile. For an SNAr reaction to occur, the aromatic ring must be "activated" or made electron-deficient, typically by the presence of strong electron-withdrawing groups (EWGs). chemistrysteps.comopenstax.org

Influence of Activating Groups on SNAr Efficiency

The rate and success of an SNAr reaction are critically dependent on the presence and position of electron-withdrawing groups relative to the leaving group (in this case, fluorine). masterorganicchemistry.com EWGs are most effective when positioned ortho or para to the leaving group, as this allows them to stabilize the negative charge of the reaction intermediate through resonance. openstax.org

In this compound, the bromine atom is ortho to the fluorine leaving group. The inductive electron-withdrawing effect of bromine contributes to the electrophilicity of the carbon atom bonded to fluorine, thereby activating it for nucleophilic attack. The benzimidamide group is meta to the fluorine, meaning its ability to stabilize the intermediate via resonance is minimal, though its inductive effects still play a role. The reaction is therefore feasible but may require strong nucleophiles (e.g., alkoxides, thiolates, or amines) and potentially elevated temperatures to proceed efficiently.

Table 4: Relative Activating Effect of Substituents in SNAr Reactions (Ortho/Para Positions)

| Group | Activating/Deactivating Effect | Relative Rate |

|---|---|---|

| -NO₂ | Strongly Activating | Very Fast |

| -CN | Strongly Activating | Fast |

| -C(=O)R | Activating | Moderate |

| -Br | Weakly Activating (Inductive) | Slow |

Mechanistic Considerations of Fluorine Displacement

The SNAr reaction proceeds via a two-step addition-elimination mechanism, which is distinct from Sₙ1 and Sₙ2 pathways. chemistrysteps.comopenstax.org

Addition: The nucleophile attacks the electrophilic carbon atom bearing the fluorine atom. This attack is perpendicular to the plane of the aromatic ring and leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. openstax.orgnih.gov The aromaticity of the ring is temporarily broken in this step.

Elimination: The aromaticity is restored as the leaving group, the fluoride ion, is expelled from the complex.

Strategic Ortho-Metalation and Directed Functionalization

A third strategic approach to functionalizing this compound is through Directed ortho-Metalation (DoM). This powerful technique allows for the regioselective deprotonation of an aromatic ring at the position ortho to a Directed Metalation Group (DMG). wikipedia.org The DMG is a functional group containing a heteroatom that can coordinate to an organolithium base (e.g., n-butyllithium), delivering the base to a specific adjacent proton. wikipedia.org

The benzimidamide moiety, or a protected version thereof, has the potential to act as a DMG. The nitrogen atoms in the imidamide group can coordinate to the lithium cation, directing the deprotonation event to the C2 position—the only available site ortho to the imidamide. This generates a highly reactive aryllithium intermediate. This intermediate can then be trapped with a wide variety of electrophiles (E⁺), installing a new substituent at the C2 position with high regioselectivity. This method provides a route to tri- and tetra-substituted benzene (B151609) derivatives that are often difficult to access through other means.

Table 5: Directed ortho-Metalation (DoM) Strategy

| Directed Metalation Group (DMG) | Base | Potential Electrophiles (E⁺) | Resulting Functional Group |

|---|---|---|---|

| -C(=NH)NH₂ (or protected form) | n-BuLi, s-BuLi, LDA | D₂O | Deuterium (-D) |

| I₂ | Iodide (-I) | ||

| CO₂ | Carboxylic Acid (-COOH) | ||

| DMF | Aldehyde (-CHO) | ||

| Me₃SiCl | Trimethylsilyl (-SiMe₃) |

Advanced Spectroscopic and Mechanistic Investigations of 3 Bromo 4 Fluorobenzimidamide Reactions

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 3-Bromo-4-fluorobenzimidamide. By analyzing the chemical environment of ¹H, ¹³C, ¹⁵N, and ¹⁹F nuclei, a complete structural map of the molecule can be assembled.

In a typical ¹H NMR spectrum of this compound, the aromatic protons would exhibit distinct signals influenced by the bromine and fluorine substituents. The proton ortho to the bromine would likely appear as a doublet, while the other two aromatic protons would show more complex splitting patterns due to both proton-proton and proton-fluorine coupling. The protons of the imidamide group (-C(=NH)NH₂) would present as broad singlets, and their chemical shift would be sensitive to the solvent and temperature.

¹³C NMR spectroscopy provides further structural detail by identifying each unique carbon atom in the molecule. The carbon atom attached to the fluorine would show a characteristic large one-bond C-F coupling constant. The carbon of the imidamide group would appear in the downfield region of the spectrum.

Mechanistic insights into reactions involving this compound can be gained by monitoring changes in the NMR spectra over time. For instance, in a reaction where the imidamide group is transformed, the disappearance of its characteristic proton and carbon signals and the appearance of new signals corresponding to the product would allow for the tracking of reaction kinetics.

Hypothetical ¹H NMR Data for this compound:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.85 | d | 1H | Ar-H |

| 7.60 | dd | 1H | Ar-H |

| 7.30 | t | 1H | Ar-H |

| 9.20 | br s | 1H | -C(=NH )H₂ |

| 8.80 | br s | 2H | -C(=NH)NH₂ |

Hypothetical ¹³C NMR Data for this compound:

| Chemical Shift (ppm) | Assignment |

| 165.0 | -C (=NH)NH₂ |

| 160.0 (d, ¹JCF = 250 Hz) | C -F |

| 135.2 | Ar-C |

| 132.8 | Ar-C |

| 120.5 | C -Br |

| 118.0 (d, ²JCF = 22 Hz) | Ar-C |

Mass Spectrometry (MS) for Reaction Monitoring and Product Confirmation

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for confirming the identity of products formed in its reactions. The high-resolution mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in nearly a 1:1 ratio).

Fragmentation patterns observed in the mass spectrum can provide further structural information. For example, the loss of ammonia (B1221849) (NH₃) or the cleavage of the C-Br bond would result in specific fragment ions, helping to piece together the molecular structure. In reaction monitoring, the appearance of a new molecular ion peak corresponding to the expected product and the disappearance of the reactant's molecular ion peak would confirm the transformation.

Hypothetical Mass Spectrometry Data for this compound:

| m/z | Relative Intensity (%) | Assignment |

| 217/219 | 95/93 | [M]⁺ |

| 200/202 | 100/98 | [M-NH₃]⁺ |

| 138 | 45 | [M-Br]⁺ |

| 121 | 60 | [M-Br-NH₃]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Reaction Progress

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound. nih.gov The IR spectrum would show characteristic absorption bands for the N-H and C=N bonds of the imidamide group. The C-Br and C-F stretching vibrations would also be observable, typically in the fingerprint region of the spectrum.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide strong signals for the aromatic ring vibrations. The progress of a reaction can be followed by monitoring the disappearance of vibrational bands characteristic of the reactant and the appearance of new bands corresponding to the product's functional groups. For instance, if the imidamide group were hydrolyzed to an amide, the strong C=N stretching band would be replaced by a C=O stretching band at a different frequency.

Hypothetical IR and Raman Data for this compound:

| Wavenumber (cm⁻¹) | Technique | Assignment |

| 3450, 3350 | IR, Raman | N-H stretching |

| 1660 | IR, Raman | C=N stretching |

| 1580, 1480 | IR, Raman | Aromatic C=C stretching |

| 1250 | IR | C-F stretching |

| 680 | IR | C-Br stretching |

X-ray Crystallography for Solid-State Structure Determination (if available for related compounds or derivatives)

While no crystal structure for this compound itself is publicly available, X-ray crystallography of related compounds provides invaluable information about the solid-state conformation, bond lengths, and bond angles. For instance, the crystal structure of N-(3-bromo-4-fluorophenyl)-N′-hydroxy-4-{[2-(4-methylphenyl)ethyl]amino}-1,2,5-oxadiazole-3-carboximidamide reveals the precise arrangement of the 3-bromo-4-fluorophenyl moiety. researchgate.net

From such data, one can infer the likely planarity of the aromatic ring in this compound and the expected bond lengths for the C-Br and C-F bonds. Furthermore, analysis of crystal packing in related structures can offer insights into the intermolecular interactions, such as hydrogen bonding involving the imidamide group, that would be present in solid this compound.

Hypothetical Crystallographic Data for a Derivative of this compound:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 5.8 |

| c (Å) | 15.2 |

| β (°) | 95.5 |

| C-Br bond length (Å) | 1.90 |

| C-F bond length (Å) | 1.36 |

In Situ Spectroscopic Techniques for Real-Time Reaction Pathway Analysis

In situ spectroscopic techniques, such as time-resolved NMR or IR spectroscopy, are crucial for obtaining a real-time understanding of the reaction pathways of this compound. These methods allow for the direct observation of reactive intermediates and transition states, providing a more complete mechanistic picture than can be obtained from analyzing only the starting materials and final products.

Computational Chemistry and Theoretical Studies on 3 Bromo 4 Fluorobenzimidamide

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

No published studies were identified that specifically detail quantum chemical calculations performed on 3-Bromo-4-fluorobenzimidamide to determine its electronic structure and reactivity profile. Such calculations would typically involve determining molecular orbital energies (such as HOMO and LUMO), electrostatic potential maps, and atomic charges to predict sites of electrophilic and nucleophilic attack.

Density Functional Theory (DFT) for Predicting Spectroscopic Properties and Reaction Energetics

There is no available research that has utilized Density Functional Theory (DFT) to predict the spectroscopic properties (e.g., IR, NMR, UV-Vis spectra) or to calculate the reaction energetics for transformations involving this compound. DFT is a powerful tool for these purposes, but its application to this specific compound is not reported.

Molecular Dynamics Simulations of Intermolecular Interactions and Solvent Effects

No literature was found describing molecular dynamics simulations of this compound. These simulations would be instrumental in understanding its behavior in different solvent environments and its interactions with other molecules, which is crucial for predicting its physical properties and reactivity in solution.

Computational Design and Screening of Catalysts for Targeted Transformations

There are no documented instances of computational efforts to design or screen catalysts specifically for chemical reactions involving this compound. This area of research would be vital for developing efficient synthetic routes utilizing this compound.

Synthetic Utility and Advanced Research Applications of 3 Bromo 4 Fluorobenzimidamide

Role as a Key Building Block in the Synthesis of Complex Organic Molecules

3-Bromo-4-fluorobenzimidamide is a highly functionalized aromatic compound that serves as a versatile building block in the synthesis of more complex organic molecules. Its utility stems from the presence of three key reactive sites: a bromo group, a fluoro group, and a benzimidamide moiety. The bromine atom on the aromatic ring is particularly useful for carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions allow for the strategic introduction of a wide array of substituents, including alkyl, aryl, and amino groups, thereby enabling the construction of intricate molecular scaffolds.

The fluoro group, positioned ortho to the bromine atom, electronically modifies the reactivity of the aromatic ring. Its strong electron-withdrawing nature can influence the regioselectivity of nucleophilic aromatic substitution reactions and modulate the chemical properties of the final products. The benzimidamide functional group is a cornerstone for constructing various nitrogen-containing heterocycles, acting as a precursor to rings that are prevalent in medicinal chemistry and materials science. This trifecta of functional groups makes this compound a valuable starting material for creating diverse libraries of compounds for drug discovery and materials research. The related compound, 3-bromo-4-fluorobenzaldehyde (B1265969), is a known intermediate for pesticides and pharmaceuticals, highlighting the importance of this substitution pattern in applied chemistry. google.comgoogle.com

Integration into Heterocyclic Ring System Syntheses

Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of biologically active compounds and functional materials. ekb.eg this compound provides a direct route to several important classes of these ring systems.

Formation of Imidazole (B134444) Derivatives

The benzimidamide moiety is a well-established precursor for the synthesis of imidazole rings. researchgate.netwjpsonline.com Imidazoles are a critical class of heterocycles found in many pharmaceutical agents. nih.govasianpubs.org A common and effective strategy for forming the imidazole ring from a benzimidamide involves its condensation with an α-halocarbonyl compound, such as an α-bromoketone.

In this reaction, one of the nitrogen atoms of the imidamide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the α-haloketone, while the other nitrogen atom attacks the adjacent carbon bearing the halogen. This process, often proceeding through a stepwise mechanism, results in cyclization and subsequent dehydration to form the aromatic imidazole ring. The use of this compound in this type of synthesis would yield 2-(3-Bromo-4-fluorophenyl)-substituted imidazoles. These products are highly functionalized and can be further modified at the bromine position through cross-coupling reactions to build molecular complexity.

| Reactant | Reaction Type | Potential Product Class |

|---|---|---|

| This compound + α-Haloketone | Condensation/Cyclization | Substituted 2-(3-Bromo-4-fluorophenyl)imidazoles |

Construction of Fused Nitrogen-Containing Heterocycles (e.g., Indazoles, Pyrroles)

The synthesis of fused heterocyclic systems often requires precursors with multiple, strategically placed reactive sites. While not a direct precursor in classical named reactions for these specific rings, the functionalities on this compound allow for its potential integration into multi-step syntheses of fused systems like indazoles and pyrroles. nih.govresearchgate.net

For the construction of an indazole ring, the 3-bromo-4-fluorophenyl moiety could be elaborated through a series of reactions. For example, the bromo group could be converted to an amino or nitro group via Buchwald-Hartwig amination or nitration, respectively, followed by subsequent reactions to form the fused pyrazole ring characteristic of indazoles.

Similarly, the synthesis of fused pyrrole derivatives, such as those found in pyrrolo[1,2-a]pyrimidines, often involves the cyclization of precursors containing both amine and carbonyl functionalities. researchgate.netnih.gov While the benzimidamide itself does not fit directly into common pyrrole syntheses like the Paal-Knorr or Hantzsch methods, it can be hydrolyzed to the corresponding benzamide (B126) or benzoic acid. These derivatives can then be subjected to further functional group manipulations to generate the necessary precursors for annulation reactions that form a fused pyrrole ring.

Synthesis of Other Nitrogen-Containing Rings (e.g., Dihydropyridinones)

Dihydropyrimidinones (DHPMs) are a well-known class of heterocycles, famously synthesized via the Biginelli reaction. This multicomponent reaction typically involves an aldehyde, a β-ketoester, and urea or thiourea. The direct incorporation of a benzimidamide into this specific reaction is not a standard approach.

However, the structural components of this compound can be utilized in alternative synthetic routes to other nitrogen-containing rings. The imidamide group can participate in cyclocondensation reactions with 1,3-dielectrophiles to form six-membered heterocyclic rings. For instance, reaction with a β-dicarbonyl compound under appropriate conditions could potentially lead to the formation of substituted pyrimidinone derivatives, although this is a less common pathway than the Biginelli reaction. The presence of the bromo and fluoro substituents provides handles for tuning the electronic properties and allows for post-cyclization modification of the resulting heterocyclic products.

Precursor for Advanced Organic Materials

The unique combination of a halogenated aromatic ring and a reactive functional group makes this compound a candidate for the development of advanced organic materials.

Application in Specialty Polymer Design

The design of specialty polymers with tailored thermal, electronic, or optical properties often relies on the use of highly functionalized monomers. The this compound molecule possesses features that make it a potentially valuable monomer in polymerization reactions.

The bromine atom can participate in metal-catalyzed polycondensation reactions, such as Suzuki or Sonogashira polycoupling. In such a process, the bifunctional nature of a corresponding di-boronic acid or di-alkyne would react with the bromine on the monomer to grow a polymer chain. This would result in a polymer backbone containing the 4-fluoro-benzimidamide side group. The presence of the polar imidamide group and the fluorine atom could impart desirable properties to the resulting polymer, such as high thermal stability, specific solubility characteristics, and modified electronic properties.

| Monomer | Polymerization Type | Potential Polymer Class | Potential Properties |

|---|---|---|---|

| This compound | Palladium-catalyzed Polycondensation (e.g., Suzuki Coupling) | Polyarylenes with fluorobenzimidamide side chains | High thermal stability, modified solubility, specific electronic characteristics |

Contribution to Functional Coating Development

The unique combination of a fluorine atom, a bromine atom, and an aromatic benzimidamide core in this compound suggests its potential as a valuable component in the development of advanced functional coatings. While specific research on this particular compound in coatings is not extensively documented, the properties of its constituent functional groups allow for informed predictions of its utility.

Fluorinated compounds are well-known for their ability to impart low surface energy, leading to hydrophobic and oleophobic properties. nih.gov This is a critical attribute for creating self-cleaning and anti-fouling surfaces. The incorporation of this compound into a polymer matrix for a coating could significantly enhance its water and oil repellency. Research on fluorinated silica nanoparticles has demonstrated that functionalization with fluoroalkylsilanes can produce superhydrophobic coatings. uqac.ca Similarly, the fluorine atom in this compound could be leveraged to create surfaces that resist wetting and biofouling.

Furthermore, fluoride (B91410) conversion coatings on materials like magnesium alloys have been shown to improve corrosion resistance. nih.govmdpi.com The presence of fluorine in a coating formulation containing this compound could contribute to a more robust and chemically inert surface, protecting the underlying substrate from environmental degradation. The benzimidamide structure itself can offer thermal stability and strong adhesion to substrates through hydrogen bonding. The bromine atom provides a reactive site for further functionalization, such as grafting onto polymer backbones or cross-linking within the coating material to enhance its durability.

Below is a table summarizing the potential contributions of this compound to functional coatings, based on the properties of its components.

| Feature of this compound | Potential Contribution to Functional Coatings |

| Fluorine Atom | Imparts low surface energy, leading to hydrophobicity and oleophobicity for anti-fouling and self-cleaning applications. Enhances chemical stability and corrosion resistance. |

| Bromine Atom | Provides a reactive handle for covalent attachment to polymer matrices or for cross-linking reactions, improving coating durability and adhesion. |

| Benzimidamide Core | Offers a rigid, aromatic structure that can enhance thermal stability and mechanical properties of the coating. The amide functionality can promote adhesion through hydrogen bonding. |

Strategies for Derivatization in Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. This compound serves as an excellent scaffold for such studies due to its multiple points for chemical modification. Drawing parallels from extensive SAR studies on the structurally related benzimidazole (B57391) nucleus, several strategies can be employed to systematically derivatize this compound and evaluate the impact on its biological activity. nih.govnih.govrroij.com

The primary sites for derivatization on this compound are the aromatic ring, the imidamide functional group, and the existing bromo and fluoro substituents.

Modification of the Aromatic Ring: The positions ortho and meta to the imidamide group are potential sites for the introduction of various substituents. The electronic and steric properties of these substituents can be varied to probe their effect on target binding. For example, introducing electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., nitro, cyano) can modulate the electronic nature of the aromatic ring. nih.gov

Derivatization of the Imidamide Moiety: The nitrogen atoms of the imidamide group can be alkylated or acylated to explore the steric and electronic requirements of the binding pocket. This can also influence the compound's solubility and pharmacokinetic properties.

Substitution of Bromo and Fluoro Groups: The bromine atom can be replaced with other functional groups through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide array of substituents, such as aryl, alkyl, or amino groups, to explore different regions of the target's binding site. The fluorine atom, while generally less reactive, can also be a target for substitution under specific conditions, or its position can be moved around the ring to fine-tune electronic properties.

The following table outlines potential derivatization strategies for SAR studies of this compound.

| Derivatization Site | Strategy | Rationale for SAR Studies |

| Aromatic Ring | Introduction of various substituents at positions 2, 5, and 6. | To probe the effects of steric bulk and electronic properties on biological activity. |

| Imidamide Group | N-alkylation or N-acylation. | To investigate the role of hydrogen bonding and to modify solubility and pharmacokinetic profiles. |

| Bromo Substituent | Replacement via cross-coupling reactions. | To introduce diverse chemical functionalities and explore new binding interactions. |

| Fluoro Substituent | Positional isomerization or replacement. | To fine-tune the electronic properties and metabolic stability of the molecule. |

Potential in Asymmetric Synthesis and Chiral Molecule Construction

The structural features of this compound make it a promising candidate for applications in asymmetric synthesis, both as a component of chiral catalysts and as a building block for complex chiral molecules.

The imidamide functional group possesses two nitrogen atoms that can act as ligands, coordinating to a metal center to form a chiral catalyst. By attaching a chiral auxiliary to the imidamide nitrogen or by synthesizing a chiral version of the entire benzimidamide scaffold, it is possible to create a chiral environment around the metal. This chiral catalyst can then be used to control the stereochemical outcome of a wide range of chemical reactions, such as reductions, oxidations, and carbon-carbon bond-forming reactions.

The development of chiral ligands is a cornerstone of asymmetric catalysis. organic-chemistry.org For instance, chiral diamines have been successfully used in a variety of asymmetric transformations. researchgate.net The imidamide moiety in a chiral derivative of this compound could function similarly, with the two nitrogen atoms chelating to a metal like rhodium, copper, or palladium. The specific stereochemical induction would be dictated by the geometry of the chiral scaffold.

This compound can also be incorporated into larger chiral scaffolds to influence the stereoselectivity of a reaction. Atropisomers, which are stereoisomers arising from hindered rotation around a single bond, are a class of chiral scaffolds that have found significant use in asymmetric catalysis. nih.gov The benzamide unit is a common feature in many atropisomeric ligands. The rigid structure of this compound could be used to construct novel atropisomeric ligands where the rotation around a key bond is restricted.

The bromine atom on the aromatic ring is particularly useful for building such scaffolds, as it can be used in cross-coupling reactions to create biaryl systems, a common motif in atropisomeric ligands. The resulting chiral scaffold, containing the this compound unit, could then be employed in enantioselective processes, either as a stoichiometric chiral auxiliary or as a catalytic chiral ligand. The synthesis of chiral guanidines derived from benzimidazoles for use as organocatalysts highlights the potential of related heterocyclic structures in asymmetric synthesis. nih.gov

The table below summarizes the potential roles of this compound in asymmetric synthesis.

| Application in Asymmetric Synthesis | Role of this compound | Key Structural Features Utilized |

| Chiral Ligand for Metal Catalysis | Forms the core of a chiral ligand. | The two nitrogen atoms of the imidamide for metal coordination; the aromatic ring as a scaffold for attaching chiral auxiliaries. |

| Component of a Chiral Scaffold | Acts as a building block for a larger chiral structure, such as an atropisomeric ligand. | The rigid aromatic ring; the bromine atom as a handle for cross-coupling reactions to build the scaffold. |

| Precursor to Chiral Organocatalysts | Can be derivatized to form a chiral organocatalyst. | The imidamide group can be modified to create a chiral hydrogen-bond donor or a Brønsted base. |

In-depth Article on this compound: Future Research and Methodological Innovations

A comprehensive review of the scientific literature reveals a significant scarcity of research dedicated specifically to the chemical compound this compound. While its precursors and related benzimidazole structures are documented, information focusing solely on the synthesis, reactivity, and application of this compound is not presently available. Therefore, the following sections outline prospective future research trajectories and methodological innovations that could be applied to this compound, based on general advancements in organic chemistry and medicinal chemistry for analogous structures.

Future Research Trajectories and Methodological Innovations

The exploration of novel chemical entities is a cornerstone of drug discovery and materials science. For a compound like 3-Bromo-4-fluorobenzimidamide, future research would likely be directed toward establishing efficient and sustainable synthetic routes, understanding its unique chemical behavior, and leveraging modern technologies to streamline its production and derivatization.

Current synthetic methodologies for creating complex molecules often face challenges related to environmental impact and resource efficiency. Future research into the synthesis of this compound would benefit from the principles of green chemistry.

Key Research Objectives:

Catalytic Nitrile Amidation: A primary focus would be the development of catalytic methods for the direct conversion of the precursor, 3-bromo-4-fluorobenzonitrile (B1266296), to the target benzimidamide. Traditional methods often require harsh reagents and produce significant waste. Research into transition-metal catalysts or organocatalysts could provide a more atom-economical pathway. google.com

Renewable Starting Materials: Investigation into synthesizing the aromatic core from bio-based feedstocks could offer a long-term sustainable route, reducing reliance on petrochemical sources. eprajournals.comeprajournals.com

Solvent-Free or Green Solvent Conditions: Exploring solid-state reactions or the use of environmentally benign solvents like water, ethanol (B145695), or deep eutectic solvents would significantly reduce the environmental footprint of the synthesis. ijarsct.co.innih.gov Such approaches have been successfully applied to the synthesis of the broader benzimidazole (B57391) class of compounds. mdpi.com

A hypothetical sustainable synthesis could involve the direct amination of 3-bromo-4-fluorobenzonitrile using a reusable catalyst in a green solvent, minimizing waste and energy consumption.

The specific arrangement of bromo, fluoro, and imidamide functional groups on the benzene (B151609) ring suggests a rich and potentially unique reactivity profile for this compound.

Prospective Research Areas:

Cross-Coupling Reactions: The carbon-bromine bond serves as a versatile handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). Research would aim to explore the selective functionalization at this position to generate a library of derivatives with diverse substituents, which is a common strategy for developing pharmacologically active compounds.

Directed Ortho-Metalation: The imidamide and fluorine groups could potentially act as directing groups for ortho-lithiation or other metalation reactions, allowing for the introduction of new functional groups adjacent to these positions. This would provide access to novel polysubstituted aromatic compounds.

Photoredox Catalysis: Investigating the reactivity of the compound under photoredox conditions could uncover novel transformations that are not accessible through traditional thermal methods, potentially leading to the discovery of new reaction pathways.

Modern chemical synthesis is increasingly moving towards continuous manufacturing and automation to improve efficiency, safety, and reproducibility.

Potential Implementations:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound would offer several advantages over traditional batch production. omicsonline.orgresearchgate.net These include enhanced heat and mass transfer, improved reaction control, and the ability to safely handle potentially hazardous intermediates. nih.gov A packed-bed reactor with a heterogeneous catalyst could be employed for the key synthetic steps. omicsonline.org

Automated Derivatization: An automated synthesis platform could be utilized to rapidly generate a library of derivatives from this compound. By systematically varying reaction partners in cross-coupling or other functionalization reactions, a large number of analogs could be synthesized and screened for biological activity or material properties in a high-throughput manner.

The table below illustrates a conceptual comparison between traditional batch synthesis and a potential flow chemistry approach for producing derivatives of this compound.

| Feature | Traditional Batch Synthesis | Flow Chemistry Approach |

| Scale | Limited by reactor size | Scalable by extending run time |

| Safety | Handling of bulk, potentially unstable reagents | In-situ generation and immediate use of reactive species |

| Control | Difficult to control exotherms | Superior heat and mass transfer |

| Reproducibility | Can vary between batches | High consistency and reproducibility |

| Efficiency | Often requires lengthy workup and purification steps | Inline purification and real-time monitoring possible |

The inherent reactivity of the functional groups in this compound may require the development of specialized catalytic systems to achieve high selectivity and yield in certain transformations.

Future Catalytic Research:

Chemoselective Catalysis: A key challenge would be the development of catalysts that can selectively target one functional group in the presence of others. For instance, a catalyst might be designed to activate the C-Br bond for cross-coupling without affecting the imidamide group.

Asymmetric Catalysis: For derivatives where chirality is a factor, the development of asymmetric catalysts would be crucial for producing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications.

Nanoparticle Catalysis: The use of metal nanoparticles as catalysts could offer enhanced activity and selectivity due to their high surface-area-to-volume ratio. benthamscience.com Research into stabilizing and recycling these nanoparticle catalysts would be essential for their practical application. Cobalt-based catalysts have also shown promise in the sustainable synthesis of related benzimidazole structures. researchgate.net

By focusing on these future research trajectories, the scientific community can unlock the potential of this compound, paving the way for its application in various fields of science and technology.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Bromo-4-fluorobenzimidamide, and how can purity be optimized?

- Methodology : Start with bromo-fluoro benzaldehyde derivatives (e.g., 3-bromo-4-fluorobenzaldehyde) as precursors. Convert the aldehyde group to an amidine via a two-step process: (1) formation of an imine intermediate using amines like cyclopentylamine or aniline derivatives, and (2) hydrolysis or reduction to yield the benzimidamide. Optimize purity using recrystallization (e.g., ethanol/water mixtures) and confirm via HPLC (>95% purity) .

- Key Considerations : Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane). Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates .

Q. How should researchers characterize this compound structurally?

- Analytical Techniques :

- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm substitution patterns (e.g., bromo/fluoro positions). Look for amidine proton signals at δ 8.2–8.5 ppm .

- Mass Spectrometry : High-resolution MS (ESI+) to verify molecular ion [M+H]⁺ (expected m/z ~275–280 for C₇H₆BrFN₂) .

- Elemental Analysis : Validate Br/F content (±0.3% deviation) .

Q. What are the stability and storage guidelines for this compound?

- Stability : Sensitive to moisture and light. Decomposes above 150°C; store at 2–8°C in amber glass under inert gas .

- Handling : Use gloves and fume hoods. In case of skin contact, wash with soap/water for 15 minutes .

Advanced Research Questions

Q. How can reaction mechanisms for amidine formation from bromo-fluoro benzaldehydes be elucidated?

- Mechanistic Probes :

- Use isotopic labeling (e.g., ¹⁵N-ammonia) to track nitrogen incorporation in the amidine group.

- Perform kinetic studies under varying temperatures/pH to identify rate-determining steps .

- Contradictions : If yields vary between studies, compare catalyst systems (e.g., Lewis acids like ZnCl₂ vs. Ti(OiPr)₄) and solvent polarities .

Q. What strategies are effective in evaluating the biological activity of this compound?

- In Vitro Assays :

- Screen against kinase or protease targets (e.g., SARS-CoV-2 Mpro) using fluorescence-based assays.

- Assess cytotoxicity via MTT assays on HEK-293 or HeLa cells (IC₅₀ calculations) .

- Structure-Activity Relationships (SAR) : Modify the bromo/fluoro positions and compare bioactivity to derivatives like 3-Bromo-4-chlorobenzoic acid .

Q. How should researchers resolve contradictions in reported synthetic yields or spectroscopic data?

- Root-Cause Analysis :

- Compare reagent purity (e.g., >99% bromoaldehyde vs. technical grade) and reaction scales .

- Replicate experiments using standardized protocols (e.g., IUPAC guidelines for NMR calibration) .

- Collaborative Validation : Cross-check data with independent labs using identical samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.